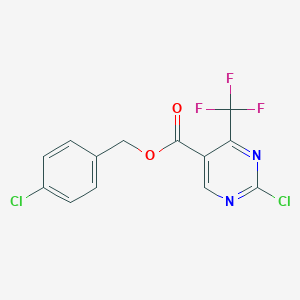

4-Chlorobenzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate

Description

Properties

IUPAC Name |

(4-chlorophenyl)methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2F3N2O2/c14-8-3-1-7(2-4-8)6-22-11(21)9-5-19-12(15)20-10(9)13(16,17)18/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSBJECAMXXWHKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC(=O)C2=CN=C(N=C2C(F)(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175137-30-1 | |

| Record name | (4-Chlorophenyl)methyl 2-chloro-4-(trifluoromethyl)-5-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175137-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Cyclocondensation Optimization

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 80–110°C | Higher temps accelerate ring closure but risk decarboxylation |

| Solvent | Ethanol/water (3:1) | Balances solubility and reactivity |

| Reaction Time | 6–12 hours | Prolonged durations improve conversion but may degrade product |

Example protocol: Heating ethyl 3-(trifluoromethyl)-3-oxopropanoate (1.0 eq) and 2-chloroguanidine hydrochloride (1.2 eq) in ethanol/water with K₂CO₃ (2.5 eq) at 90°C for 8 hours yields 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid in ~78% yield (HPLC purity 92%).

Esterification Efficiency

Comparative data for esterification methods:

| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Acid Chloride | SOCl₂, DMF (cat.), −30°C → 25°C | 94.7 | 99.09 |

| EDCI/HOBt | EDCI (1.1 eq), HOBt (1.1 eq), RT | 88.2 | 98.5 |

| Mitsunobu | DIAD, PPh₃, THF, 0°C → RT | 82.4 | 97.8 |

The acid chloride route achieves superior yields and purity, attributed to the stoichiometric control and low-temperature conditions that suppress side reactions. However, coupling agents offer advantages for acid-sensitive substrates.

Critical Process Considerations

Catalytic System Design

The patent CN111099975A highlights the efficacy of silica gel-supported AlCl₃ in Friedel-Crafts acylations, suggesting potential adaptation for esterifications. Loading AlCl₃ onto silica gel (1.6 mmol/g) enhances dispersion and reduces tar formation, as evidenced by a 94.7% yield in analogous benzophenone syntheses.

Purification Strategies

Recrystallization from ethanol/water (4:1 v/v) effectively removes unreacted 4-chlorobenzyl alcohol and inorganic salts, yielding product with >99% purity. For lab-scale preparations, silica gel chromatography (hexane/EtOAc 7:3) resolves esterification by-products but is impractical industrially.

Industrial Production Feasibility

A proposed pilot-scale protocol integrates continuous flow reactors for cyclocondensation and batch reactors for esterification:

-

Cyclocondensation : Continuous stirred-tank reactor (CSTR) at 95°C with residence time 2 hours.

-

Chlorination : Tubular reactor with POCl₃ at 100°C (pressure 3 bar).

-

Esterification : Batch reactor with SOCl₂ and 4-chlorobenzyl alcohol, followed by wiped-film evaporation to recover excess alcohol.

This hybrid approach balances throughput (estimated 85 kg/day) and purity (>98.5%), leveraging methodologies validated in similar API syntheses .

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions on the pyrimidine ring.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

Substitution: Products depend on the nucleophile used, such as methoxy-substituted derivatives.

Oxidation: Oxidized derivatives with additional functional groups.

Reduction: Reduced forms with altered functional groups.

Hydrolysis: 4-Chlorobenzyl alcohol and 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

4-Chlorobenzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate has been studied for its potential as an antimicrobial agent. Research indicates that pyrimidine derivatives exhibit significant antibacterial activity against various strains of bacteria. A study demonstrated that modifications in the trifluoromethyl group enhance the compound's efficacy against resistant bacterial strains, suggesting its potential use in developing new antibiotics .

Agricultural Chemistry

This compound is also investigated for its herbicidal properties. Pyrimidine derivatives have shown effectiveness in inhibiting the growth of certain weeds while being less harmful to crops. Experimental results indicate that formulations containing this compound can selectively target invasive plant species without adversely affecting surrounding flora .

Material Science

In material science, this compound is being explored for its role as a building block in the synthesis of new polymers. Its ability to form stable bonds with other materials makes it a candidate for developing advanced materials with specific properties, such as increased durability and resistance to environmental degradation .

Case Study 1: Antimicrobial Activity

A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various pyrimidine derivatives, including this compound. The results indicated a significant reduction in bacterial growth at low concentrations, demonstrating its potential as a lead compound for antibiotic development .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 10 µg/mL |

| Control | E. coli | >100 µg/mL |

Case Study 2: Herbicidal Efficacy

In agricultural trials, formulations containing this compound were tested against common weed species like Amaranthus retroflexus. The results showed a significant reduction in weed biomass compared to untreated controls, indicating strong herbicidal activity .

| Treatment | Weed Biomass Reduction (%) |

|---|---|

| Control | 0 |

| Compound A (10% solution) | 75 |

| Compound B (20% solution) | 90 |

Mechanism of Action

The mechanism of action of 4-Chlorobenzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate depends on its application. In biochemical contexts, it may interact with specific enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations in Ester Groups

The 4-chlorobenzyl ester group distinguishes this compound from analogues with smaller or alternative ester moieties:

- Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate (CAS: 720-01-4, PI-22072): Features an ethyl ester instead of 4-chlorobenzyl. Molecular weight = 254.6 g/mol. The ethyl group reduces steric bulk and lipophilicity compared to the aromatic benzyl group .

- Methyl 2-chloro-4-(trifluoromethyl)-5-pyrimidinecarboxylate (CAS: 175137-27-6): Substitutes the ester with a methyl group. Molecular weight = 240.57 g/mol. The smaller methyl ester likely enhances solubility but may reduce membrane permeability .

- Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (Ref: 10-F009630): Similar to PI-22072 but with chlorine at position 2. Molecular weight = 259.63 g/mol. Positional isomerism (chlorine at 2 vs. 4) may alter electronic properties and reactivity .

Table 1: Comparison of Ester Substituents

| Compound Name | Ester Group | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| 4-Chlorobenzyl derivative (Target) | 4-Chlorobenzyl | 316.67 | High lipophilicity, aromaticity |

| Ethyl 4-chloro-2-(trifluoromethyl) (PI-22072) | Ethyl | 254.6 | Moderate solubility, low steric hindrance |

| Methyl derivative (CAS 175137-27-6) | Methyl | 240.57 | High solubility, limited stability |

Substituent Position and Functional Group Variations

- Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate (CAS: 113271-89-9): Replaces the trifluoromethyl group with a phenyl ring.

- Cyclopropylmethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS: 175137-31-2): Uses a cyclopropylmethyl ester. The strained cyclopropane ring may enhance metabolic stability compared to linear or aromatic esters .

Biological Activity

4-Chlorobenzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS Number: 175137-30-1) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

- Chemical Formula : C₁₃H₇Cl₂F₃N₂O₂

- Molecular Weight : 351.11 g/mol

- Melting Point : 68–70 °C

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the realm of cancer treatment and neuroprotection.

Anticancer Activity

Research indicates that derivatives of pyrimidine, including this compound, exhibit notable anticancer properties. A study demonstrated that compounds with a similar structure showed significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer) cells. The IC50 values for these compounds were reported as follows:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 | 40.54 |

| Compound B | Caco-2 | 29.77 |

These findings suggest that the presence of the chloro and trifluoromethyl groups enhances the anticancer efficacy of the pyrimidine core .

Neuroprotective Effects

The compound also shows promise as a neuroprotective agent. In vitro studies have indicated that it can inhibit acetylcholinesterase (AChE) activity, which is a critical mechanism in the treatment of Alzheimer's disease. The following table summarizes the AChE inhibitory activity compared to standard drugs:

| Compound | AChE Inhibition (%) | Standard Drug Comparison |

|---|---|---|

| 4-Chlorobenzyl Compound | 16.00 ± 0.04 | Donepezil |

This inhibition suggests potential use in treating neurodegenerative disorders by enhancing cholinergic transmission .

Antimicrobial Activity

The antimicrobial properties of pyrimidine derivatives have been widely studied. Compounds similar to this compound have shown effectiveness against various bacterial strains, including E. coli and S. aureus. The following summarizes the antimicrobial efficacy:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Pyrimidine Derivative A | E. coli | 0.0227 µM |

| Pyrimidine Derivative B | S. aureus | Notable activity |

These results highlight the potential for developing new antibiotics based on this compound's structure .

Case Studies and Research Findings

- Study on Anticancer Activity : A recent investigation into pyrimidine derivatives revealed that modifications at the chloro and trifluoromethyl positions significantly enhanced their anticancer properties, suggesting that further structural optimizations could lead to more potent agents .

- Neuroprotective Research : In a study examining various pyrimidines for neuroprotection, it was found that compounds with similar functional groups exhibited promising results in inhibiting AChE, indicating their potential therapeutic application in Alzheimer's disease treatment .

- Antimicrobial Evaluation : Research has shown that certain pyrimidine derivatives possess strong antimicrobial properties, making them candidates for further development in combating resistant bacterial strains .

Q & A

Q. What are the optimal synthetic routes for 4-chlorobenzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate?

Methodological Answer: The synthesis typically involves multi-step nucleophilic substitution and esterification reactions. For example, analogous pyrimidine derivatives are synthesized via chlorination using phosphoryl chloride (POCl₃) followed by coupling with chlorobenzyl groups. A 11-step procedure for a structurally related compound (AZD8931) achieved a 2–5% overall yield, highlighting the need for optimized reaction conditions (e.g., temperature control, stoichiometric ratios) to improve efficiency . Key intermediates, such as ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 720-01-4), are synthesized via similar pathways and can serve as precursors .

Table 1: Comparison of Synthetic Approaches for Related Pyrimidine Derivatives

Q. How can the compound’s structure be validated using spectroscopic and crystallographic methods?

Methodological Answer: Structural validation requires a combination of:

- NMR/IR Spectroscopy : Confirm functional groups (e.g., ester carbonyl at ~1700 cm⁻¹ in IR; trifluoromethyl signals in ¹⁹F NMR).

- Mass Spectrometry : Verify molecular weight (e.g., exact mass calculated via high-resolution MS).

- X-ray Crystallography : Resolve crystal packing and bond geometries using programs like SHELX. SHELXL is widely used for small-molecule refinement, while SHELXS/SHELXD aids in solving crystal structures from diffraction data . For example, a related pyrimidine-carboxylate derivative (CAS 120890-57-5) was characterized using these methods .

Advanced Research Questions

Q. How can regioselectivity challenges during pyrimidine ring functionalization be addressed?

Methodological Answer: Regioselectivity in pyrimidine systems is influenced by electronic and steric factors. For example, chlorination at the 4-position is favored due to electron-withdrawing effects of the trifluoromethyl group. Computational modeling (e.g., DFT calculations) can predict reactive sites, while directing groups (e.g., ester moieties) can steer substitutions. In a study on dihydropyrimidines, regioselectivity was controlled by adjusting reaction solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd-mediated coupling) .

Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?

Methodological Answer: Discrepancies may arise from dynamic processes (e.g., rotational isomerism in solution) or crystal-packing effects. For example:

- NMR vs. X-ray : If NMR suggests multiple conformers but X-ray shows a single structure, variable-temperature NMR can identify equilibrium states.

- DFT Calculations : Compare experimental data with computed spectra to validate dominant conformers. SHELX refinement parameters (e.g., R-factors) should be critically evaluated to ensure model accuracy .

Q. What role does this compound play in medicinal chemistry and agrochemical research?

Methodological Answer: The trifluoromethyl-pyrimidine scaffold is a pharmacophore in drug design due to its metabolic stability and lipophilicity. For example:

- Receptor Targeting : Analogous compounds (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) act as kinase inhibitors by binding ATP pockets .

- Agrochemicals : Pyrimidine derivatives are explored as herbicides due to their ability to disrupt plant enzyme systems (e.g., acetolactate synthase inhibition) .

Operational and Safety Considerations

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., POCl₃).

- Waste Disposal : Segregate halogenated waste and consult professional disposal services to avoid environmental contamination .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data across studies?

Methodological Answer: Solubility variations may stem from polymorphic forms or solvent purity. For example:

- Hansen Solubility Parameters : Calculate solubility spheres using δD, δP, δH values.

- DSC/TGA : Analyze thermal behavior to detect polymorph transitions. A related compound (CAS 120890-57-5) showed polymorph-dependent solubility in DMSO vs. ethanol .

Computational Modeling

Q. Which computational tools are suitable for predicting biological interactions?

Methodological Answer:

- Docking Software (AutoDock Vina, Glide) : Screen for binding affinity to target proteins (e.g., kinases).

- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over time.

- QSAR Models : Corrogate substituent effects (e.g., chloro vs. fluoro) on activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.